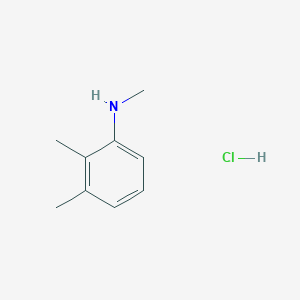

N,2,3-trimethylaniline hydrochloride

Description

Nomenclature and Structural Characteristics of N,2,3-Trimethylaniline and its Conjugate Acid

N,2,3-trimethylaniline is an aromatic amine, a derivative of aniline (B41778). Its structure consists of a benzene (B151609) ring substituted with an amino group (-NH₂) and three methyl (-CH₃) groups at positions 2, 3, and on the nitrogen atom. The systematic IUPAC name for this compound is N,2,3-trimethylbenzenamine.

The hydrochloride salt, N,2,3-trimethylaniline hydrochloride, is formed by the reaction of the basic N,2,3-trimethylaniline with hydrochloric acid (HCl). In this acid-base reaction, the lone pair of electrons on the nitrogen atom of the amino group accepts a proton (H⁺) from hydrochloric acid. This results in the formation of the N,2,3-trimethylanilinium ion, which is the conjugate acid of N,2,3-trimethylaniline, and a chloride anion (Cl⁻). The ionic bond between the N,2,3-trimethylanilinium cation and the chloride anion constitutes the hydrochloride salt.

The formation of the hydrochloride salt is a common strategy to improve the water solubility and stability of amines. wikipedia.org

Interactive Data Table of Chemical Properties

| Property | N,2,3-trimethylaniline | This compound |

| Molecular Formula | C₉H₁₃N uni.lu | C₉H₁₄ClN scbt.com |

| Molecular Weight | 135.21 g/mol | 171.67 g/mol scbt.com |

| Structure | A benzene ring with a methyl group at position 2, another at position 3, and a methylamino group (-NHCH₃) at position 1. | The N,2,3-trimethylanilinium cation ionically bonded to a chloride anion. |

| SMILES | CC1=C(C(=CC=C1)NC)C uni.lu | Not directly available |

Historical Overview of Methylated Aniline Chemistry and its Academic Significance

The history of methylated aniline chemistry is intrinsically linked to the discovery and development of synthetic dyes in the 19th century. Aniline itself was first isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo. wikipedia.orgtrc-leiden.nl Its name, however, was given in 1840 by Carl Julius Fritzsche after the indigo-yielding plant Indigofera anil. wikipedia.orgtrc-leiden.nl In 1843, August Wilhelm von Hofmann established that these discoveries were of the same compound. mcgill.ca

The academic and industrial significance of aniline skyrocketed with William Perkin's accidental discovery of mauveine in 1856, the first synthetic organic dye. trc-leiden.nlnih.gov This event catalyzed intense research into aniline and its derivatives. Early methods for producing methylated anilines, such as N-methylaniline and N,N-dimethylaniline, involved heating aniline with methyl alcohol and an acid catalyst like hydrochloric acid in an autoclave. google.com These methylated anilines became crucial intermediates in the synthesis of a wide array of new dyes. britannica.com

The academic significance of this era of chemistry cannot be overstated. The synthesis and characterization of methylated anilines contributed to the foundational understanding of organic reactions, including alkylation and the influence of substituents on the properties of aromatic compounds. These studies were instrumental in the development of structural theory and the burgeoning field of synthetic organic chemistry.

Current Research Landscape and Fundamental Chemical Relevance of Arylamine Hydrochlorides

Arylamine hydrochlorides, including this compound, continue to be of significant chemical relevance in contemporary research. Their improved water solubility and stability over the free amine form make them valuable in various applications. wikipedia.org

In the field of catalysis , arylamines are precursors to ligands for transition metal catalysts. For example, substituted anilines are used to synthesize ligands for catalysts employed in cross-coupling reactions, which are fundamental to modern organic synthesis. chemicalbook.comwikipedia.org The hydrochloride form can be advantageous for handling and purification of the amine before its incorporation into a ligand. Recent research has also focused on developing efficient, often copper-catalyzed, methods for the synthesis of arylamines themselves. acs.orgnih.gov

In materials science , arylamines are building blocks for polymers and other functional materials. Their structural and electronic properties can be tuned by altering the substitution pattern on the aromatic ring, influencing the properties of the resulting materials.

The fundamental chemical relevance of arylamine hydrochlorides also extends to their use as reagents and intermediates in the synthesis of complex organic molecules. The ability to easily convert the hydrochloride salt back to the free amine allows for its use in a variety of chemical transformations.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,2,3-trimethylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-7-5-4-6-9(10-3)8(7)2;/h4-6,10H,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCRYDGEFJBQNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193388-52-1 | |

| Record name | N,2,3-trimethylaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N,2,3 Trimethylaniline and Its Hydrochloride Salt

Synthetic Routes to N,2,3-Trimethylaniline Precursors

The journey to N,2,3-trimethylaniline begins with the synthesis of its precursors, primarily through the strategic methylation of aniline (B41778) or its derivatives. This section explores various methodologies to achieve the desired substitution pattern.

Strategies for Ortho- and Meta-Methylation of Anilines

Achieving specific ortho- and meta-methylation on the aniline ring is a critical step in forming the 2,3-dimethylaniline (B142581) intermediate. Regioselectivity in these reactions is paramount and can be influenced by the choice of catalyst and reaction conditions. One approach involves the catalytic methylation of o-toluidine (B26562). For instance, the use of acidic zeolites like H-beta has been shown to facilitate the methylation of o-toluidine, yielding 2,4-dimethylaniline (B123086) as the main product with selectivities around 69% at 400 °C. researchgate.net While this particular example leads to a different isomer, it highlights the potential of solid acid catalysts in directing the position of methylation on an aniline ring. Further research into catalysts with specific pore structures and active site geometries is crucial for selectively achieving 2,3-dimethylation.

Another strategy involves the direct amination of a pre-methylated benzene (B151609) derivative. For example, m-xylene (B151644) can be directly aminated to produce 2,4-dimethylaniline. google.com To obtain the desired 2,3-dimethylaniline, one would need to start with 1,2,3-trimethylbenzene (B126466) and perform a selective amination, or develop a method for the direct amination of o-xylene (B151617) that favors the 3-position.

N-Alkylation Pathways to N-Methylated Anilines

Once the 2,3-dimethylaniline precursor is obtained, the next step is the introduction of a methyl group onto the nitrogen atom. N-methylation of anilines is a well-established transformation with numerous methodologies available.

Common methylating agents include methanol (B129727), dimethyl carbonate, formaldehyde (B43269), and methyl halides. researchgate.net The choice of reagent and catalyst system can influence the selectivity between mono- and di-N-methylation. For instance, rhenium complexes bearing tridentate diphosphinoamino ligands have been shown to be highly efficient for the selective mono-N-methylation of a wide range of anilines using methanol as the methylating agent. daneshyari.com Similarly, iridium(I) complexes with N,O-functionalized N-heterocyclic carbene (NHC) ligands also catalyze the N-methylation of anilines with methanol, showing good conversions and complete selectivity to the mono-N-methylated product. acs.org

Reductive methylation is another effective method. Treating 2-(buta-1,3-diynyl)-substituted anilines with formalin in the presence of sodium cyanoborohydride has been demonstrated to yield the corresponding N,N-dimethylated products in good yields. spbu.ru This approach could be adapted for the N-methylation of 2,3-dimethylaniline.

Below is a table summarizing various catalytic systems for N-methylation of anilines:

| Catalyst System | Methylating Agent | Substrate Scope | Key Features |

|---|---|---|---|

| Rhenium complexes with tridentate diphosphinoamino ligands | Methanol | Broad range of anilines | High efficiency and selectivity for mono-N-methylation. daneshyari.com |

| Iridium(I) complexes with N,O-functionalized NHC ligands | Methanol | Substituted anilines and alkyl amines | Good conversions and complete selectivity to mono-N-methylation products. acs.org |

| Nitrile-substituted NHC-Ir(III) and NHC-Ru(II) complexes | Methanol | Aniline derivatives | Yields above 80% for various substituted anilines. nih.gov |

Multi-Step Synthesis from Simpler Aromatic Precursors (e.g., Aniline or Substituted Benzenes)

A common and practical approach to synthesizing N,2,3-trimethylaniline involves a multi-step sequence starting from readily available aromatic compounds. One logical pathway begins with the synthesis of 2,3-dimethylaniline.

Synthesis of 2,3-Dimethylaniline:

A key precursor, 2,3-dimethylaniline (also known as 2,3-xylidine), can be synthesized through various routes. wikipedia.orgnih.gov One industrial method involves the nitration of o-xylene followed by the reduction of the resulting nitroarenes. Careful control of nitration conditions is necessary to achieve the desired regioselectivity.

Alternatively, o-toluidine can serve as a starting material. The catalytic alkylation of o-toluidine with methanol over acidic zeolites can lead to the formation of xylidine (B576407) isomers. researchgate.net While this method often produces a mixture of isomers, optimization of the catalyst and reaction conditions could potentially favor the formation of 2,3-dimethylaniline. Another approach involves the isomerization of other toluidine isomers. For example, a process involving synthetic zeolites of the pentasil type can be used for the isomerization of a toluidine mixture to obtain the desired isomer. google.com

N-Methylation of 2,3-Dimethylaniline:

Once 2,3-dimethylaniline is synthesized, the final step to obtain N,2,3-trimethylaniline is the N-methylation of the amino group. The methods described in section 2.1.2 are directly applicable here. For example, reacting 2,3-dimethylaniline with a suitable methylating agent such as methanol in the presence of a catalyst like a ruthenium(II) complex can yield N,2,3-trimethylaniline. nih.gov Studies on the N-methylation of 2-methylaniline (o-toluidine) have shown that ruthenium-catalyzed reactions can produce N,2-dimethylaniline in good yields (77%). nih.gov Similar conditions could be applied to 2,3-dimethylaniline.

Formation of N,2,3-Trimethylaniline Hydrochloride

Tertiary amines like N,2,3-trimethylaniline are often converted to their hydrochloride salts to improve their stability, handling, and solubility in certain solvents.

Direct Protonation Methods and Yield Optimization

The formation of this compound is typically achieved through a direct acid-base reaction. This involves treating a solution of the free amine with hydrochloric acid. The lone pair of electrons on the nitrogen atom of the amine acts as a base, accepting a proton from the hydrochloric acid to form the corresponding ammonium (B1175870) salt. youtube.com

Several methods can be employed for this protonation:

Using Gaseous Hydrogen Chloride: Bubbling dry hydrogen chloride gas through a solution of the amine in an anhydrous organic solvent (e.g., diethyl ether, ethanol) can lead to the precipitation of the hydrochloride salt. google.com

Using a Solution of HCl in an Organic Solvent: A solution of hydrogen chloride in an organic solvent, such as 4M HCl in dioxane, is a convenient and commonly used reagent for this purpose. youtube.com

Using Aqueous Hydrochloric Acid: While N,2,3-trimethylaniline itself has limited solubility in water, its hydrochloride salt is generally more water-soluble. Therefore, extraction of an organic solution of the amine with aqueous hydrochloric acid can transfer the amine into the aqueous phase as its hydrochloride salt.

Yield Optimization:

Optimizing the yield of the hydrochloride salt involves several factors:

Stoichiometry: Using a slight excess of hydrochloric acid can ensure complete protonation of the amine.

Solvent Choice: The choice of solvent is crucial for the precipitation of the salt. A solvent in which the free amine is soluble but the hydrochloride salt is insoluble is ideal for maximizing recovery by filtration. For example, diethyl ether or a mixture of acetone (B3395972) and hexanes can be effective for precipitating amine hydrochlorides. reddit.comresearchgate.net

Temperature: Cooling the reaction mixture can often decrease the solubility of the salt and improve the precipitation yield.

Purity of the Amine: The purity of the starting N,2,3-trimethylaniline will directly impact the purity and yield of the final salt.

Salt Formation as a Purification and Stabilization Strategy

The conversion of amines to their hydrochloride salts is a widely used technique for both purification and stabilization.

Purification:

The difference in solubility between the free amine and its hydrochloride salt forms the basis of a simple and effective purification method. nih.gov Non-basic impurities that are soluble in the chosen organic solvent will remain in the solution while the amine hydrochloride precipitates out. researchgate.net The precipitated salt can then be isolated by filtration and washed with a suitable solvent to remove any remaining impurities. If desired, the pure free amine can be regenerated by treating the hydrochloride salt with a base, such as sodium hydroxide (B78521). youtube.com

Stabilization:

Amine hydrochloride salts are generally more stable than their free base counterparts. lookchem.com Key advantages include:

Increased Thermal Stability: Salts typically have higher melting points and are less prone to decomposition at elevated temperatures compared to the free amines. acs.orgnih.gov

Reduced Odor: Many amines have strong, unpleasant odors. Conversion to a salt often results in an odorless solid. lookchem.com

Easier Handling: Free amines can be oily liquids that are difficult to handle and weigh accurately. The corresponding hydrochloride salts are often crystalline solids, which are easier to manage in a laboratory setting. reddit.com

Enhanced Water Solubility: The ionic nature of the hydrochloride salt significantly increases its solubility in water compared to the often water-insoluble free amine. researchgate.net

Advanced Synthetic Techniques Applied to Trimethylanilines

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating a wide range of chemical transformations. The application of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. researchgate.net This is attributed to the efficient and uniform heating of the reaction mixture, which can lead to higher temperatures being reached more rapidly. tandfonline.com

While specific literature on the microwave-assisted synthesis of N,2,3-trimethylaniline is not abundant, the principles of microwave-assisted N-alkylation and synthesis of substituted anilines are well-established and can be extrapolated. For instance, the N-methylation of a precursor like 2,3-dimethylaniline could be significantly expedited using microwave technology.

Research on analogous systems demonstrates the potential benefits. For example, in the synthesis of various aniline derivatives, microwave irradiation has been shown to reduce reaction times from hours to mere minutes, while simultaneously improving yields. A novel microwave-assisted method for producing anilines from activated aryl halides has been reported, which notably eliminates the need for organic solvents and metal catalysts, highlighting the green chemistry potential of this technique. tandfonline.comnih.gov In this method, heating an aryl halide with aqueous ammonium hydroxide in a microwave reactor at temperatures around 130°C for as little as 10 minutes can lead to complete conversion to the corresponding aniline. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Aniline Synthesis

| Reaction | Method | Temperature (°C) | Time | Yield (%) |

| Acetanilide Synthesis | Conventional | Reflux | 1 hour | ~85 |

| Acetanilide Synthesis | Microwave | 225 W | 5 min | 90 |

Data is illustrative and based on analogous reactions to demonstrate the potential efficiency gains.

The key advantages of employing microwave-assisted synthesis for a compound like N,2,3-trimethylaniline would include:

Rapid Reaction Times: What might take several hours under conventional reflux could potentially be achieved in minutes.

Improved Yields: More efficient energy transfer can lead to fewer side products and higher conversion rates.

Greener Chemistry: The potential to eliminate organic solvents and reduce energy consumption aligns with the principles of sustainable chemistry. nih.gov

Continuous Flow Synthesis Methodologies (e.g., for related triazoles derived from trimethylaniline)

Continuous flow chemistry represents another paradigm shift in chemical synthesis, moving from batch-wise production to a continuous process where reagents are pumped through a reactor. bohrium.com This technology offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency. mdpi.com

While direct continuous flow synthesis of N,2,3-trimethylaniline is not extensively documented, the application of this methodology to the synthesis of its derivatives, such as triazoles, is an area of active research. Triazoles are a class of heterocyclic compounds with significant applications in pharmaceuticals and materials science, and their synthesis often involves aniline precursors.

For instance, the synthesis of 1,2,3-triazoles can be achieved through the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) (which can be generated from an aniline) and an alkyne. In a continuous flow setup, this reaction can be performed with greater efficiency and safety, particularly when dealing with potentially unstable azide intermediates.

A study on the continuous flow synthesis of N-arylhydroxylamines, which are precursors to anilines, demonstrated the advantages of this technique. mdpi.com By using a packed-bed reactor with a catalyst, the selective hydrogenation of nitroarenes could be achieved with high selectivity and yield. This approach offers precise control over the reaction and minimizes the formation of byproducts. mdpi.com

Table 2: Parameters for a Representative Continuous Flow Synthesis of an Aniline Derivative

| Parameter | Value |

| Reactor Type | Packed-Bed Reactor |

| Catalyst | 5 wt. % Pt/C |

| Substrate | 0.1 M solution of a nitroarene in THF |

| H₂ Pressure | 6 bar |

| Temperature | 25 °C |

| Flow Rate | 0.25 - 1.25 mL·min⁻¹ |

| Selectivity | >99% |

Data adapted from a study on the continuous flow synthesis of N-arylhydroxylamines to illustrate typical parameters. mdpi.com

The application of continuous flow technology to the synthesis of triazoles derived from a trimethylaniline precursor would involve the in-situ generation of the corresponding azide, followed by its immediate reaction with an alkyne in a microreactor. This approach would significantly enhance the safety of the process by minimizing the accumulation of the potentially explosive azide intermediate.

Chemical Reactivity and Mechanistic Investigations of N,2,3 Trimethylaniline Hydrochloride

Reactivity of the Aromatic Ring in Trimethylaniline Derivatives

The reactivity of the benzene (B151609) ring in trimethylaniline derivatives is significantly influenced by the substituents attached to it. The amino group and the methyl groups are key players in directing the outcome of electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) Reactions and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org In aniline (B41778) and its derivatives, the amino group is a powerful activating group, meaning it increases the rate of EAS reactions compared to benzene. wikipedia.orgbyjus.com This activation stems from the ability of the nitrogen's lone pair of electrons to be delocalized into the aromatic pi-system, thereby increasing the electron density of the ring and making it more attractive to electrophiles. libretexts.orgyoutube.com

The increased electron density is not uniform across the ring; it is most pronounced at the positions ortho and para to the amino group. byjus.comnih.gov Consequently, the amino group is considered an ortho, para-director, guiding incoming electrophiles to these positions. youtube.com

In the case of N,2,3-trimethylaniline, the situation is more complex due to the presence of multiple substituents. The directing effects of the N-methylamino group and the two methyl groups on the ring must be considered collectively to predict the regioselectivity of EAS reactions. numberanalytics.com The N-methylamino group strongly directs ortho and para. The methyl groups at positions 2 and 3 are also activating, electron-donating groups that direct incoming electrophiles to their own ortho and para positions.

Considering the structure of N,2,3-trimethylaniline, the potential sites for electrophilic attack are C4, C5, and C6.

C6-position: This position is ortho to the strongly activating N-methylamino group.

C4-position: This position is para to the N-methylamino group.

C5-position: This position is meta to the N-methylamino group but ortho to the 3-methyl group.

The directing effects of the activating groups reinforce each other to favor substitution at the C4 and C6 positions. However, the methyl group at the C2 position introduces significant steric hindrance, which can impede attack at the C6 position. vaia.com Therefore, electrophilic substitution is most likely to occur at the C4 position, which is sterically more accessible and electronically activated by being para to the powerful N-methylamino directing group. Attack at the C5 position is less favored as it is meta to the strongest activating group.

| Position for EAS | Directing Influence | Steric Hindrance | Predicted Outcome |

| C4 | Para to -N(CH₃)H, Ortho to 3-CH₃ | Low | Major Product |

| C6 | Ortho to -N(CH₃)H | High (from 2-CH₃ and -N(CH₃)H) | Minor Product |

| C5 | Meta to -N(CH₃)H, Ortho to 3-CH₃ | Moderate | Minor Product |

This table provides a predictive analysis of regioselectivity for electrophilic aromatic substitution on the N,2,3-trimethylaniline scaffold.

It is important to note that under strongly acidic conditions, such as those used for nitration (a mixture of concentrated nitric and sulfuric acids), the amine group can be protonated to form an anilinium ion (-NH(CH₃)H⁺). youtube.combyjus.com This protonated group is strongly deactivating and a meta-director. This can lead to the formation of a significant amount of the meta-substituted product. youtube.combyjus.com

Influence of Methyl and N-Methyl Groups on Aromatic Reactivity

The methyl (-CH₃) and N-methyl (-N(CH₃)H) groups both play a crucial role in modulating the reactivity of the aniline ring.

Electronic Effects: Both alkyl (methyl) and amino groups are classified as activating groups, meaning they increase the electron density of the aromatic ring and make it more reactive towards electrophiles. wikipedia.orglibretexts.org

N-Methyl Group: The primary electronic influence of the amino group is its strong +R (resonance) effect, where the nitrogen's lone pair is delocalized into the ring. This effect is significantly stronger than the inductive effect of the methyl groups and is the dominant factor in the high reactivity of anilines in EAS reactions. byjus.comlibretexts.org The presence of a methyl group on the nitrogen (as in an N-methylaniline) slightly increases the electron-donating ability compared to a primary amine through an inductive effect. byjus.com

Steric Effects: While electronic effects primarily govern the rate and orientation of substitution, steric effects can significantly influence the product distribution. vaia.comnih.gov

In N,2,3-trimethylaniline, the methyl group at the C2 position provides substantial steric hindrance to the adjacent C6 position. This "ortho effect" can dramatically decrease the rate of substitution at that site, even though it is electronically activated. vaia.com

The N-methyl group itself is bulkier than a primary amino group, which can also contribute to steric crowding, particularly for reactions at the C6 position. This steric inhibition can lead to a higher preference for substitution at the less hindered para position (C4).

The interplay of these effects is summarized below:

| Group | Electronic Effect | Steric Effect | Impact on Reactivity |

| 2-Methyl | Activating (Inductive, Hyperconjugation) | High hindrance at C6 | Activates ring, but sterically directs away from C6 |

| 3-Methyl | Activating (Inductive, Hyperconjugation) | Moderate hindrance at C4 | Activates ring, directs ortho/para (to C2, C4, C5) |

| N-Methyl | Strongly Activating (Resonance) | Moderate hindrance at C6 | Strongly activates ring, directs ortho/para (to C4, C6) |

Reactions Involving the Amine Functional Group

The reactivity of the amine group in N,2,3-trimethylaniline is central to its chemical identity, governing its basicity and its ability to participate in nucleophilic reactions.

Protonation-Deprotonation Equilibria and Basicity

Like other amines, the nitrogen atom in N,2,3-trimethylaniline possesses a lone pair of electrons, making it a Lewis base capable of accepting a proton (H⁺). pharmaguideline.com The equilibrium for this process in the presence of an acid (HA) is:

(CH₃)₂C₆H₃N(H)CH₃ + H₂O ⇌ (CH₃)₂C₆H₃N⁺H₂(CH₃) + OH⁻

The basicity of an aniline is typically quantified by the pKb value of the amine or the pKa of its conjugate acid, the anilinium ion. A lower pKb or a higher pKa indicates a stronger base. libretexts.org

Aromatic amines like aniline are generally weaker bases than aliphatic amines such as methylamine. libretexts.orgqorganica.com This reduced basicity is due to the delocalization of the nitrogen's lone pair of electrons into the aromatic ring through resonance. libretexts.orgqorganica.com This delocalization makes the lone pair less available to bond with a proton.

The basicity of N,2,3-trimethylaniline is modulated by the electronic and steric effects of its substituents:

Electronic Effect: The methyl groups on the ring and on the nitrogen are electron-donating. doubtnut.comvaia.com They increase the electron density on the nitrogen atom, which should stabilize the positive charge in the corresponding anilinium ion and thus increase the basicity of the amine compared to aniline. libretexts.org

Steric Effect (Ortho Effect): The presence of a substituent at the ortho position (the 2-methyl group) often leads to a decrease in basicity, regardless of the substituent's electronic nature. This "ortho effect" is attributed to steric hindrance that interferes with the solvation of the protonated anilinium ion, destabilizing it and thereby reducing the basicity of the parent amine. doubtnut.com

Therefore, the basicity of N,2,3-trimethylaniline is a result of these competing factors. While the three methyl groups are electronically donating and tend to increase basicity, the steric hindrance from the 2-methyl group tends to decrease it.

| Compound | Key Features | Effect on Basicity |

| Aniline | Aromatic ring delocalizes N lone pair | Baseline (weaker than aliphatic amines) qorganica.com |

| N-Methylaniline | +I effect of N-methyl group | More basic than aniline |

| 2,3-Dimethylaniline (B142581) | Two +I effects from ring methyls; Ortho effect | Competing effects; ortho-substituent tends to decrease basicity doubtnut.com |

| N,2,3-Trimethylaniline | Three +I effects; Ortho effect | Increased electron density vs. steric hindrance to solvation |

Condensation Reactions (e.g., Schiff Base Formation with Glyoxal (B1671930) or Ketones)

The amine functional group of N,2,3-trimethylaniline can act as a nucleophile and react with carbonyl compounds such as aldehydes and ketones in a condensation reaction to form imines, commonly known as Schiff bases. asianpubs.orgnih.gov This reaction is an addition-elimination process where the amine first adds to the carbonyl carbon, followed by the elimination of a water molecule. chemguide.co.uk

The general reaction is: R₂C=O + R'NH₂ ⇌ R₂C=NR' + H₂O (Ketone/Aldehyde) + (Amine) ⇌ (Schiff Base/Imine) + (Water)

For N,2,3-trimethylaniline, which is a secondary amine, the initial product of condensation with an aldehyde or ketone would be an unstable iminium ion.

With a dialdehyde (B1249045) like glyoxal (OHC-CHO), a secondary amine can react at both carbonyl groups. Research on reactions between glyoxal and various substituted anilines shows the formation of complex Schiff base structures. ekb.egresearchgate.net The reaction with N,2,3-trimethylaniline would proceed via nucleophilic attack of the amine nitrogen on the carbonyl carbons of glyoxal.

Similarly, condensation with ketones is possible. The reaction of anilines with ketones, particularly under acid catalysis, can lead to the formation of enamines or other condensation products. researchgate.netnih.gov The reactivity in these condensation reactions is influenced by the steric hindrance around the amine nitrogen. The bulky nature of the N,2,3-trimethylaniline, with methyl groups flanking the nitrogen, may slow the rate of reaction compared to less substituted anilines.

Quaternization to N,N,N-Trimethylanilinium Salts

Tertiary amines, such as the free base form of N,2,3-trimethylaniline (which is N,N,2,3-tetramethylaniline, assuming the question implies a tertiary amine for this reaction), can react with alkylating agents to form quaternary ammonium (B1175870) salts. This reaction is known as quaternization. wikipedia.org If we consider the secondary amine N,2,3-trimethylaniline, it would first be methylated to the tertiary amine before subsequent quaternization.

Assuming the tertiary amine N,N,2,3-tetramethylaniline, the reaction with an alkylating agent like methyl iodide (CH₃I) would be:

(CH₃)₂C₆H₃N(CH₃)₂ + CH₃I → [(CH₃)₂C₆H₃N(CH₃)₃]⁺I⁻

In this Sₙ2 reaction, the lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the methyl iodide. mdpi.com This forms a new carbon-nitrogen bond and results in a permanently positively charged quaternary ammonium cation, with the iodide as the counter-ion. nih.gov

Common alkylating agents used for quaternization include:

Alkyl halides (e.g., methyl iodide, methyl bromide) google.com

Dialkyl sulfates (e.g., dimethyl sulfate) wikipedia.org

Alkyl sulfonates

The degree and rate of quaternization can be influenced by factors such as the reactivity of the alkylating agent, the solvent, and the steric environment of the amine. mdpi.comnih.gov The presence of methyl groups at the C2 position in the aniline ring could provide some steric hindrance, potentially slowing the reaction compared to a less hindered tertiary amine like N,N-dimethylaniline. google.com

Oxidation and Reduction Pathways

The chemical reactivity of N,2,3-trimethylaniline is dominated by oxidation processes, primarily centered on the nitrogen atom and the activated aromatic ring.

Oxidation: The oxidation of N,N-dialkylanilines, such as N,2,3-trimethylaniline, typically proceeds via an initial one-electron transfer (SET) to form a nitrogen-centered radical cation. semanticscholar.orgbeilstein-journals.org This highly reactive intermediate can then follow several pathways:

N-Dealkylation: A primary oxidation route is the N-demethylation of the N-methyl group. This can occur through pathways involving the radical cation, leading to the formation of a carbinolamine intermediate which then decomposes to yield 2,3-dimethylaniline and formaldehyde (B43269). mdpi.comnih.gov

Radical Coupling: The radical cation can deprotonate from an N-methyl group to form an α-amino radical. nih.gov These radicals can then participate in various coupling reactions, including dimerization or addition to other molecules. mdpi.com

Electrophilic Attack: The formation of the radical cation increases the susceptibility of the aromatic ring to nucleophilic attack. Conversely, in electrophilic aromatic substitution, the amine group is a strong activator, directing incoming electrophiles to the ortho- and para-positions. However, the existing methyl groups at positions 2 and 3 will sterically hinder the ortho positions (4 and 6), likely favoring substitution at the para-position (5).

Reduction: The aniline ring itself is electron-rich and generally resistant to reduction unless substituted with strong electron-withdrawing groups. Therefore, direct reduction of the aromatic ring of N,2,3-trimethylaniline hydrochloride under standard conditions is not a major pathway. Reduction in the context of aniline derivatives more commonly refers to the reduction of corresponding nitroaromatic precursors to form the aniline. For instance, 2,4,6-trimethylaniline (B148799) is produced by the reduction of 1,3,5-trimethyl-2-nitrobenzene. nih.gov

Mechanistic Elucidation of Key Transformations

Understanding the precise mechanisms of reactions involving this compound requires detailed kinetic and computational studies.

Kinetic Isotope Effect (KIE) studies are crucial for identifying rate-determining steps, particularly those involving the cleavage of C-H bonds. In the context of N,2,3-trimethylaniline, KIE studies would be most relevant to the N-demethylation process.

By substituting the hydrogen atoms on one of the N-methyl groups with deuterium (B1214612) (CD₃), one can measure the ratio of reaction rates (kH/kD). Significant KIE values (typically > 2) indicate that the C-H bond cleavage is part of the rate-limiting step.

Studies on the enzymatic (cytochrome P450) and chemical N-demethylation of various N,N-dimethylanilines have been a subject of detailed investigation. semanticscholar.orgnih.gov For these reactions, the mechanism can shift between a single-electron transfer (SET) followed by proton transfer, or a direct hydrogen atom transfer (HAT). The magnitude of the KIE can help distinguish these pathways. For example, in the oxidation of substituted N,N-dimethylanilines, observed KIE values were found to vary depending on the electronic nature of the substituent and the specific oxidant used. nih.govrsc.orgresearchgate.netnih.gov A bell-shaped relationship between KIE values and the pKa of the aniline radical cation has been observed, which is indicative of a rate-determining proton transfer step from the radical cation intermediate. researchgate.netnih.gov

| Substituted N,N-Dimethylaniline (4-X-DMA) | Oxidant System | Observed KIE (kH/kD) | Inferred Rate-Limiting Step |

|---|---|---|---|

| 4-NO₂ | P450 2B1/NADPH | ~3.5 - 4.0 | Shift towards H-atom abstraction or reversible electron transfer nih.gov |

| Unsubstituted | P450 2B1/NADPH | ~2.0 | Electron transfer followed by proton transfer nih.gov |

| Unsubstituted | P450 2B1/PhIO | ~7.0 | H-atom abstraction semanticscholar.org |

| 4-OCH₃ | [(N4Py)Fe(IV)=O]²⁺ | ~4.0 | Proton Transfer (PT) researchgate.netnih.gov |

| 4-CN | [(N4Py)Fe(IV)=O]²⁺ | ~9.5 | Proton Transfer (PT) researchgate.netnih.gov |

This table presents representative data from studies on analogous compounds to illustrate how KIE values vary with reaction conditions and substrates.

As mentioned, the one-electron oxidation of N,2,3-trimethylaniline generates a radical cation, which is a key intermediate in many of its reactions. beilstein-journals.orgnih.gov The fate of this radical cation is central to its chemical reactivity.

Formation and Reactivity of α-Amino Radicals: The radical cation can undergo deprotonation at the α-carbon (the N-methyl group), forming a neutral α-amino radical. nih.gov This transformation is a key step in many modern synthetic methods that utilize photoredox catalysis. nih.gov These highly reducing α-amino radicals can then engage in a variety of reactions, such as addition to Michael acceptors or coupling with other radicals. beilstein-journals.org

Radical Coupling and Polymerization: Aniline radical cations are known to couple, leading to the formation of dimers (like benzidines) and eventually polymers (polyaniline). The substitution pattern on N,2,3-trimethylaniline would influence the regiochemistry of such coupling reactions, which could occur at the para-position or involve C-N bond formation.

Photoredox Catalysis: N-alkylanilines are excellent substrates in visible-light photoredox catalysis. rsc.orgmdpi.com In these systems, a photocatalyst absorbs light and engages in a single-electron transfer with the aniline to generate the radical cation. This initiation allows for a cascade of radical reactions under very mild conditions, enabling complex bond formations that are otherwise challenging. nih.govnih.gov

Computational chemistry provides powerful tools to analyze the transition states of reactions, offering insights into reaction barriers, selectivity, and the influence of substituents.

Advanced Spectroscopic and Structural Elucidation of N,2,3 Trimethylaniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules like N,2,3-trimethylaniline. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each nucleus, allowing for the confirmation of the substitution pattern on the aromatic ring and the N-methyl group.

Similarly, ¹³C NMR spectroscopy provides crucial information. The spectrum of 2,4,6-trimethylaniline (B148799) shows aromatic carbon signals between δ 120-145 ppm and methyl carbons at lower chemical shifts. chemicalbook.com For N,2,3-trimethylaniline, one would expect distinct signals for each of the nine carbon atoms, with their specific chemical shifts influenced by the electronic effects and steric environment created by the three methyl groups and the amino group.

The following table presents representative ¹H and ¹³C NMR data for related trimethylaniline isomers, which serve as a reference for predicting the spectral features of N,2,3-trimethylaniline.

| Chemical Shift (δ) [ppm] | Assignment | Multiplicity | Reference |

|---|

Beyond simple structural confirmation, NMR is a powerful technique for gaining mechanistic insights into reactions involving aniline (B41778) derivatives. nih.gov For example, deuterium-labeling experiments followed by ¹H NMR can elucidate reaction pathways. In studies of N-methylation of amines using deuterated methanol (B129727) (CD₃OD), the incorporation of deuterium (B1214612) into the product can be monitored to understand the hydrogen transfer steps. nih.gov Such studies help to confirm proposed mechanisms, for instance, whether a reaction proceeds via a "borrowing hydrogen" pathway involving a metal-hydride intermediate. nih.gov

Single-Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions of Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides data on bond lengths, bond angles, and the spatial relationship between molecules, which governs the crystal packing and macroscopic properties of the material.

While the crystal structure for N,2,3-trimethylaniline hydrochloride is not available in the provided sources, the analysis of a closely related derivative, N,2,4,6-tetramethylanilinium trifluoromethanesulfonate (B1224126), offers significant insight into the intermolecular forces at play in this class of compounds. nih.gov In this derivative, the crystal structure is stabilized by a combination of strong hydrogen bonds and π–π stacking interactions. nih.gov

The primary interaction is a strong N—H⋯O hydrogen bond formed between the hydrogen atoms of the anilinium cation and the oxygen atoms of the trifluoromethanesulfonate anion. This interaction links the ions into a one-dimensional chain. nih.gov Additionally, the aromatic rings of the cations form dimers through π–π stacking with a parallel-displaced geometry. nih.gov

The key structural parameters for N,2,4,6-tetramethylanilinium trifluoromethanesulfonate are summarized in the table below.

| Parameter | Value | Description | Reference |

|---|---|---|---|

| Crystal System | Monoclinic | The shape of the unit cell. | nih.gov |

| Space Group | P2₁/n | The symmetry elements of the unit cell. | |

| N—H⋯O Bond Distance | (Specific Å values not provided) | Indicates strong hydrogen bonding. | |

| π–π Stacking Type | Parallel-displaced | Geometry of the aromatic ring interaction. | |

| Centroid-Centroid Distance | 3.9129 (8) Å | Separation between the centers of interacting benzene (B151609) rings. | |

| Interplanar Spacing | 3.5156 (5) Å | Perpendicular distance between the planes of the rings. | |

| Ring Slippage | 1.718 Å | The offset between the centers of the rings. |

This detailed structural information is crucial for crystal engineering, where understanding and controlling intermolecular interactions allows for the design of materials with specific properties. nih.gov

Applications of Mass Spectrometry for Reaction Monitoring and Product Characterization (beyond basic identification)

Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of a compound. Advanced MS applications, however, extend far beyond basic identification to include real-time reaction monitoring and detailed structural elucidation through fragmentation analysis.

For N,2,3-trimethylaniline, the protonated molecule [M+H]⁺ would have a predicted mass-to-charge ratio (m/z) of 136.11208. uni.lu High-resolution mass spectrometry can confirm this value with high accuracy, distinguishing it from other compounds with the same nominal mass. The PubChemLite database provides predicted m/z values for various adducts, which are useful for identifying the compound under different ionization conditions. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 136.11208 |

| [M+Na]⁺ | 158.09402 |

| [M-H]⁻ | 134.09752 |

| [M+NH₄]⁺ | 153.13862 |

Tandem mass spectrometry (MS/MS) provides deeper structural information by inducing fragmentation of a selected parent ion. The fragmentation pattern of aniline itself is characterized by the loss of a hydrogen atom to form an ion at [M-1]⁺, followed by the elimination of hydrogen cyanide (HCN) to yield a fragment at m/z 66. miamioh.edu For substituted anilines, fragmentation pathways can be diagnostic of the substituents and their positions. capes.gov.br Mechanisms for the fragmentation of related N-substituted anilines have been proposed, often involving cleavage of the C-N bond or rearrangements within the molecule. researchgate.net

Furthermore, techniques like Extractive Electrospray Ionization Mass Spectrometry (EESI-MS) enable the real-time, on-line monitoring of chemical reactions. nih.gov This method allows for the continuous detection of reactants, intermediates, and products directly from the reaction mixture without sample pretreatment. By tracking the signal intensity of each species over time, detailed kinetic profiles can be constructed and reaction mechanisms can be deduced. nih.gov The application of EESI-MS to reactions involving aniline has demonstrated its effectiveness in identifying transient intermediates and byproducts, providing a comprehensive understanding of the reaction pathway. nih.gov

Vibrational Spectroscopy (IR, Raman) for Bonding and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can provide information about bond strength, molecular structure, and intermolecular interactions like hydrogen bonding.

The IR spectrum of this compound is expected to show several characteristic absorption bands. Key vibrations include:

N-H Stretching: For the hydrochloride salt, the N-H stretching vibrations of the anilinium ion typically appear as a broad band in the region of 2400-3200 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹. docbrown.info

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring. researchgate.net

C-N Stretching: The C-N stretching vibration typically appears in the 1200-1350 cm⁻¹ range. researchgate.net

The table below summarizes the expected vibrational modes and their approximate frequency ranges based on data from related aniline compounds.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description | Reference Analogy |

|---|---|---|---|

| N-H Stretch (Anilinium) | 2400 - 3200 (broad) | Stretching of the N-H bonds in the protonated amine. | nist.gov |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the benzene ring. | researchgate.net |

| Aliphatic C-H Stretch | 2850 - 2980 | Stretching of C-H bonds in the three methyl groups. | docbrown.info |

| Aromatic C=C Stretch | 1450 - 1600 | In-plane skeletal vibrations of the benzene ring. | researchgate.net |

| C-N Stretch | 1200 - 1350 | Stretching of the bond between the ring carbon and nitrogen. | researchgate.net |

Raman spectroscopy provides complementary information. As a non-polar technique, it is particularly sensitive to vibrations of the carbon skeleton and symmetric vibrations, which may be weak in the IR spectrum. scirp.org Advanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) can be used to dramatically increase signal intensity for analytes adsorbed on metallic nanostructures, allowing for the analysis of very low concentrations. scirp.org Studies on substituted anilines have shown that both the electronic effects of substituents and their steric properties influence the SERS signal enhancement. scirp.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations of Electronic Structure and Reactivity

DFT studies on substituted anilines have shown that the nature and position of substituents significantly alter the electronic landscape of the molecule. umn.eduresearchgate.net Electron-donating groups, such as the methyl groups in N,2,3-trimethylaniline, generally increase the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This elevation in HOMO energy suggests an increased propensity for the molecule to donate electrons, making it more susceptible to electrophilic attack and oxidation. umn.edu

The calculated HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. A smaller gap typically implies higher reactivity. The presence of three methyl groups is expected to reduce the HOMO-LUMO gap compared to unsubstituted aniline (B41778). DFT calculations, often using functionals like B3LYP or BPW91 with basis sets such as 6-31G** or 6-311++G**, can provide precise values for these orbitals. researchgate.netresearchgate.net

Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps. For an aniline derivative, the MEP would show regions of negative potential (electron-rich) around the nitrogen atom and the aromatic ring, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be concentrated on the amino and hydrochloride protons. Mulliken atomic charge analysis can also be performed to quantify the charge distribution across the molecule, revealing the electronic effects of the methyl substituents. researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Aniline | -5.65 | 0.55 | 6.20 |

| N-methylaniline | -5.40 | 0.60 | 6.00 |

| 2,3-dimethylaniline (B142581) | -5.35 | 0.62 | 5.97 |

| N,2,3-trimethylaniline (Predicted Trend) | Lower | Higher | Smaller |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com For a flexible molecule like this compound, MD simulations can provide critical insights into its conformational landscape and how it interacts with its environment, such as solvent molecules. tandfonline.com

A key application of MD for this compound would be the exploration of its conformational isomers (conformers), which arise from rotation around single bonds. libretexts.org This includes the rotation of the three methyl groups and the torsional dynamics of the C-N bond connecting the N-methylamino group to the phenyl ring. aip.org The planarity of the amino group is a known feature of anilines that can be influenced by substitution and protonation, and MD can simulate this dynamic behavior. researchgate.net By simulating the molecule's trajectory over nanoseconds or longer, researchers can identify the most stable, low-energy conformations and the energy barriers between them. nih.gov

Prediction of Reaction Pathways and Energetics

Computational chemistry is instrumental in predicting and analyzing potential chemical reactions. For this compound, theoretical methods can be used to map out reaction pathways, identify transition states, and calculate the activation energies associated with various transformations, such as oxidation, electrophilic substitution, or degradation. acs.orgmdpi.com

For instance, the oxidation of aniline derivatives is a significant reaction pathway. researchgate.net Computational models can predict the thermodynamics of one-electron transfer to form a cation radical. researchgate.net By calculating the Gibbs free energies of the reactant, transition state, and product, a detailed potential energy surface for the reaction can be constructed. mdpi.com This allows for the determination of whether a proposed reaction is energetically favorable and provides an estimate of its rate. Methods like Transition State Theory (TST) can be combined with quantum chemical calculations to predict reaction kinetics. mdpi.com

Computational studies on aniline reactions with radicals, such as the hydroxyl radical (•OH), have shown that the reaction can proceed via hydrogen abstraction from the amino group or radical addition to the aromatic ring. mdpi.com Theoretical calculations can determine the activation barriers for these competing pathways, thereby predicting the major products. mdpi.com For N,2,3-trimethylaniline, the methyl groups would influence the regioselectivity of such reactions, a factor that can be precisely modeled. While experimental validation is crucial, these predictive studies are vital for understanding mechanistic details that are often difficult to probe experimentally. acs.orgrsc.org

Quantum Chemical Descriptors for Reactivity Prediction

From the electronic structure data obtained through DFT calculations, several quantum chemical descriptors can be derived to predict the reactivity of this compound. These descriptors provide a quantitative measure of a molecule's chemical behavior based on its fundamental electronic properties.

Key descriptors include:

Ionization Potential (I) and Electron Affinity (A) : These are directly related to the energies of the HOMO and LUMO orbitals, respectively (I ≈ -E_HOMO; A ≈ -E_LUMO).

Chemical Hardness (η) : Defined as (I - A) / 2, it measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S) : The reciprocal of hardness (S = 1 / η), it indicates a molecule's polarizability.

Electronegativity (χ) : Calculated as (I + A) / 2, it measures the molecule's ability to attract electrons.

Electrophilicity Index (ω) : Defined as χ² / (2η), this descriptor quantifies the electrophilic character of a molecule.

For N,2,3-trimethylaniline, the electron-donating methyl groups would decrease the ionization potential and chemical hardness compared to unsubstituted aniline, thereby increasing its chemical softness and nucleophilicity. umn.edu These descriptors are highly useful in quantitative structure-activity relationship (QSAR) studies, where they can be correlated with experimental measures of reactivity or biological activity. researchgate.net

| Descriptor | Formula | Illustrative Value for Aniline (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 5.65 |

| Electron Affinity (A) | -ELUMO | -0.55 |

| Chemical Hardness (η) | (I - A) / 2 | 3.10 |

| Chemical Softness (S) | 1 / η | 0.32 |

| Electronegativity (χ) | (I + A) / 2 | 2.55 |

| Electrophilicity Index (ω) | χ² / (2η) | 1.05 |

Applications in Advanced Organic and Organometallic Synthesis

Building Block for Complex Organic ScaffoldsWhile substituted anilines are fundamental building blocks in organic synthesis,acs.orgresearchgate.neta search for applications of N,2,3-trimethylaniline as a specific starting material for the construction of complex organic scaffolds did not yield relevant research findings.

Synthesis of Substituted Tetrahydroquinolines

The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The synthesis of substituted tetrahydroquinolines often relies on multicomponent reactions where an aniline (B41778) derivative is a key starting material.

One of the most prominent methods is the Povarov reaction, a formal aza-Diels-Alder reaction involving an aniline, an aldehyde, and an electron-rich alkene. wikipedia.org The reaction typically proceeds by first forming an aromatic imine from the aniline and aldehyde, which is then activated by a Lewis acid. jst.org.inrsc.org This activated imine reacts with the alkene in a stepwise cycloaddition to form the tetrahydroquinoline ring system. wikipedia.orgresearchgate.net

Key Features of the Povarov Reaction:

Three-Component Nature: Allows for the rapid assembly of complex molecules from simple, readily available starting materials. wikipedia.org

Versatility: A wide range of substituted anilines, aldehydes, and alkenes can be used, leading to a diverse library of tetrahydroquinoline derivatives. rsc.orgacs.org

Catalysis: The reaction is often catalyzed by Lewis acids (e.g., boron trifluoride, yttrium triflate) or Brønsted acids to activate the in-situ formed imine. wikipedia.orgjst.org.in

Recent advancements have focused on developing visible-light-driven annulation reactions between N,N-substituted dialkyl anilines and activated alkenes to produce tetrahydroquinolines under mild photochemical conditions. nih.govacs.org These methods leverage the formation of an electron donor-acceptor (EDA) complex to initiate the cyclization cascade. nih.govacs.org While specific examples using N,2,3-trimethylaniline are sparse, the general reactivity of the aniline moiety makes it a potential candidate for such synthetic strategies.

Application in Polymerization Chemistry (e.g., as accelerators)

Aromatic amines are widely employed in polymer chemistry, most notably as accelerators for the peroxide-catalyzed polymerization of various resins, including acrylics and unsaturated polyesters. google.comgoogle.com Tertiary aromatic amines, in particular, play a crucial role in redox initiation systems, especially for curing at ambient temperatures.

The mechanism of acceleration involves a redox reaction between the tertiary amine and the peroxide (e.g., benzoyl peroxide). The amine acts as a reducing agent, facilitating the decomposition of the peroxide into free radicals. These radicals then initiate the polymerization chain reaction of the monomeric resin. This process is fundamental in applications ranging from dental composites to industrial adhesives and coatings. google.comgoogle.com

While many different tertiary aromatic amines are used, the effectiveness of the accelerator can be tuned by the substituents on the aromatic ring and the nitrogen atom. Substituted anilines are key in this field, and trimethylaniline derivatives are among the compounds utilized for this purpose. polymerinnovationblog.com The presence of methyl groups on the ring can influence the amine's nucleophilicity and steric environment, affecting its reactivity towards the peroxide and thus the curing speed and properties of the final polymer.

Intermediate in the Synthesis of Dyes as Research Reagents (e.g., Acid Blue 129 for histochemistry studies)

Trimethylaniline isomers are vital intermediates in the dye industry. wikipedia.orgguidechem.com Specifically, 2,4,6-trimethylaniline (B148799) is the key precursor for the synthesis of the anthraquinone (B42736) dye C.I. Acid Blue 129. worlddyevariety.comchemicalbook.comchemicalbook.com

The manufacturing process involves a condensation reaction between 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (Bromaminic acid) and 2,4,6-trimethylaniline (mesidine). worlddyevariety.comchemicalbook.com This reaction, often catalyzed by a copper salt, substitutes the bromine atom on the anthraquinone core with the trimethylanilino group, forming the final dye molecule. google.com

| Property | Value | Reference |

|---|---|---|

| CAS Number | 6397-02-0 | worlddyevariety.com |

| Molecular Formula | C₂₃H₁₉N₂NaO₅S | worlddyevariety.com |

| Molecular Weight | 458.46 g/mol | worlddyevariety.com |

| Appearance | Dark blue or dark purple powder | chemimpex.com |

| Melting Point | >300 °C | chemimpex.com |

| λmax | 629 nm | chemicalbook.com |

Acid Blue 129 is not just an industrial dye; it has found a significant niche as a research reagent in life sciences, particularly in histochemistry and immunohistochemistry (IHC). ontosight.ainih.gov It is used as a counterstain to provide background contrast, which helps in the visualization of specific cellular structures or antigens targeted by other stains. chemimpex.comnih.gov Its distinct blue color provides excellent contrast with common chromogens like 3-amino-9-ethylcarbazole (B89807) (AEC), which produces a red color, allowing for clear differentiation and analysis in tissue samples. researchgate.net

Future Research Directions in N,2,3 Trimethylaniline Hydrochloride Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of aromatic amines, often involving the nitration of an aromatic precursor followed by reduction using metal catalysts and strong acids, presents significant environmental and safety challenges. Future research into the synthesis of N,2,3-trimethylaniline hydrochloride will prioritize the development of "green" and sustainable alternatives that enhance efficiency, reduce waste, and utilize safer reagents and conditions.

Key areas of investigation include:

Biocatalytic and Biotechnological Approaches: A significant shift towards bio-based production is anticipated. Research is focusing on engineering microorganisms to convert renewable feedstocks, such as industrial sugars derived from plant biomass, into aniline (B41778) precursors through fermentation. covestro.com This approach could lead to a one-hundred percent vegetable-carbon-based N,2,3-trimethylaniline. covestro.com Furthermore, the use of immobilized enzymes, such as nitroreductases, in continuous-flow systems offers a highly selective, low-energy alternative to traditional chemical reduction, avoiding high temperatures and expensive, toxic metal catalysts. acs.org

Electrochemical Synthesis: Electrocatalysis presents a promising route for the reduction of the corresponding nitro-trimethylbenzene precursor. By using electricity, ideally from renewable sources, this method can replace conventional chemical reducing agents. specchemonline.comlabnews.co.uk A key innovation in this area is the use of a redox mediator, which collects protons and electrons from the electrolysis of water and delivers them to the nitro-compound. specchemonline.comlabnews.co.uk This technique operates at room temperature and pressure, significantly reducing the energy intensity and generation of hazardous by-products associated with traditional methods. specchemonline.comlabnews.co.uk

Continuous-Flow Chemistry: The adoption of flow chemistry is a critical direction for the synthesis of N,2,3-trimethylaniline. mdpi.comrsc.org Continuous-flow reactors offer superior control over reaction parameters such as temperature and pressure, which is crucial for managing highly exothermic reactions safely. rsc.org This technology enables the integration of multiple reaction and purification steps, leading to a more streamlined, efficient, and scalable process. acs.org It is particularly advantageous for reactions involving hazardous intermediates, as they are generated and consumed in small volumes continuously.

One-Pot Synthesis Strategies: Future research will likely target the development of one-pot processes that convert a simple precursor, like 1,2,3-trimethylbenzene (B126466), directly to N,2,3-trimethylaniline. Such strategies aim to simplify the process technology, reduce the environmental footprint, and lower capital costs by eliminating the need to isolate intermediates. tandfonline.com This could involve novel catalytic systems for direct C-H amination.

Benign Solvents and Catalysts: A core principle of green chemistry is the replacement of hazardous solvents and reagents. chemistryjournals.net Investigations into using water, ionic liquids, or bio-solvents for the synthesis of N,2,3-trimethylaniline could drastically reduce the environmental impact. jmaterenvironsci.com Concurrently, the development of metal-free catalysts, such as organocatalysts, offers a pathway to avoid the use of precious or toxic metals common in hydrogenation reactions. researchgate.net

These innovative synthetic routes represent a paradigm shift from conventional batch processing to more sustainable, safer, and economically viable manufacturing of this compound.

Table 1: Comparison of Synthetic Methodologies for Aromatic Amines

| Feature | Traditional Synthesis (e.g., Nitration/Reduction) | Electrochemical Synthesis | Biocatalysis (Enzymatic) | Continuous-Flow Chemistry |

|---|---|---|---|---|

| Energy Input | High (High temp/pressure) | Low (Room temp/pressure) | Very Low (Ambient conditions) | Optimized (Efficient heat transfer) |

| Reagents | Strong acids, metal catalysts, H₂ gas | Water, redox mediator, electricity | Renewable feedstocks, enzymes | Potentially hazardous reagents handled safely |

| Sustainability | Low (Fossil fuel dependent, waste generation) | High (Can use renewable electricity) | Very High (Uses biomass, aqueous media) | High (Resource and energy efficient) |

| Safety | Moderate to Low (Exothermic, hazardous materials) | High (Avoids high pressure/temp) | Very High (Benign conditions) | Very High (Small volumes, better control) |

| By-products | Significant chemical waste | Minimal by-products | Minimal, biodegradable waste | Reduced by-products due to high selectivity |

| Scalability | Established but capital intensive | Inherently scalable via modular design specchemonline.comlabnews.co.uk | Under development for industrial scale | Highly scalable and automatable |

Exploration of New Reaction Pathways and Mechanistic Insights

While the synthesis of this compound is a key research area, understanding its reactivity and potential for new chemical transformations is equally important. Future studies will delve into novel reaction pathways, providing deeper mechanistic insights that could unlock new applications for this molecule and its derivatives.

Key research directions include:

C-H Bond Functionalization: Direct functionalization of the C-H bonds on the aromatic ring or the methyl groups of N,2,3-trimethylaniline represents a powerful strategy for creating complex molecules without the need for pre-functionalized starting materials. Future research will likely explore transition-metal-catalyzed C-H activation to introduce new functional groups (e.g., aryl, alkyl, or heteroatom groups) regioselectively. Understanding the electronic and steric influence of the amino and methyl groups will be crucial for controlling the site of functionalization.

Photocatalysis and Radical Chemistry: The use of visible-light photocatalysis opens up new avenues for aniline chemistry by enabling the generation of radical intermediates under mild conditions. Research could focus on using N,2,3-trimethylaniline derivatives in photocatalytic cycles for reactions such as atom transfer radical polymerization (ATRP), C-N cross-coupling, or the synthesis of complex heterocyclic structures. Mechanistic studies will be essential to understand the electron transfer processes and the nature of the key radical intermediates.

Divergent Synthesis and Cyclization Reactions: N,2,3-trimethylaniline can serve as a versatile building block in divergent synthesis strategies to create libraries of structurally diverse compounds. Future work could explore its use in multicomponent reactions and novel cyclization strategies to access heterocyclic frameworks. For example, its participation in annulation reactions with unsaturated partners like alkynes or enynes could lead to the formation of substituted indoles or quinolines, which are important scaffolds in medicinal chemistry and materials science. covestro.com

Mechanistic Elucidation using Advanced Techniques: A deeper understanding of reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. Future research will employ a combination of experimental and computational tools. In-situ spectroscopic techniques (e.g., NMR, IR) can be used to monitor reaction progress and identify transient intermediates. Kinetic studies will help to elucidate reaction orders and activation parameters, while isotopic labeling experiments can confirm bond-breaking and bond-forming steps. Computational tools like Density Functional Theory (DFT) will be invaluable for mapping potential energy surfaces, characterizing transition states, and predicting reaction outcomes. researchgate.net

By exploring these new reaction pathways and gaining detailed mechanistic insights, chemists can expand the synthetic utility of this compound far beyond its current applications.

Design of Advanced Catalytic Systems Utilizing N,2,3-Trimethylaniline Derivatives

The unique electronic and steric properties of N,2,3-trimethylaniline make it an attractive scaffold for the development of novel ligands and catalysts. Future research will focus on leveraging its derivatives to create advanced catalytic systems for a wide range of organic transformations.

Key areas for future development include:

N-Heterocyclic Carbene (NHC) Precursors: Substituted anilines are crucial precursors for the synthesis of N-heterocyclic carbenes (NHCs), which have become a dominant class of ligands in organometallic catalysis. Similar to how 2,4,6-trimethylaniline (B148799) (mesitylamine) is used to synthesize the widely used IMes and SIMes ligands, N,2,3-trimethylaniline can be used to create a new family of NHC ligands with distinct steric profiles. acs.org Research will involve the synthesis of imidazolium (B1220033) or imidazolinium salts from N,2,3-trimethylaniline and subsequent coordination to various transition metals (e.g., Ru, Pd, Au, Cu). The resulting metal-NHC complexes will be evaluated for their catalytic activity in reactions such as olefin metathesis, cross-coupling, and hydrogenation.

Bulky Ligands for Cross-Coupling Reactions: The steric bulk provided by the three methyl groups in N,2,3-trimethylaniline can be exploited to design monodentate or bidentate phosphine (B1218219) and amine ligands. These bulky ligands can promote challenging cross-coupling reactions by facilitating the reductive elimination step and stabilizing low-coordinate metal centers. Future work will involve synthesizing ligands such as phosphinoanilines or diimines derived from N,2,3-trimethylaniline and evaluating their performance in Suzuki, Buchwald-Hartwig, and Sonogashira coupling reactions.

Chiral Ligands for Asymmetric Catalysis: The development of chiral derivatives of N,2,3-trimethylaniline could lead to new classes of ligands for asymmetric catalysis. By introducing a chiral center elsewhere in the molecule or by creating atropisomeric systems, it may be possible to design ligands that can induce high enantioselectivity in catalytic reactions. Research efforts will focus on the synthesis of these chiral ligands and their application in asymmetric hydrogenation, hydrosilylation, and C-C bond-forming reactions.

Organocatalysis: Beyond metal-based systems, derivatives of N,2,3-trimethylaniline could function as organocatalysts. For example, chiral anilinium salts could be investigated as phase-transfer catalysts or as activators in enantioselective conjugate additions and cycloadditions. The steric and electronic properties of the trimethylaniline core can be tuned to optimize the activity and selectivity of these catalysts.

The systematic design and synthesis of these novel catalytic systems will expand the toolkit of synthetic chemists and may lead to more efficient and selective methods for producing valuable chemicals.

Table 2: Potential Catalytic Applications of N,2,3-Trimethylaniline Derivatives

| Catalyst/Ligand Type | Metal Center | Potential Reactions | Research Goal |

|---|---|---|---|

| N-Heterocyclic Carbene (NHC) Ligands | Ru, Pd, Ni, Au, Cu | Olefin Metathesis, Cross-Coupling, C-H Activation | To create robust catalysts with unique steric hindrance influencing selectivity and activity. |

| Bulky Phosphine/Amine Ligands | Pd, Ni, Rh, Ir | Suzuki, Buchwald-Hartwig, Heck, and Sonogashira Couplings | To enhance catalytic turnover and stability in challenging cross-coupling reactions. |

| Diimine or Bis(imino)pyridine Ligands | Fe, Co, Ru | Polymerization, Oxidation, C-H Activation | To develop catalysts based on earth-abundant metals for sustainable chemical transformations. |

| Chiral Ligands for Asymmetric Catalysis | Rh, Ir, Ru, Pd | Asymmetric Hydrogenation, Hydrosilylation, Allylic Alkylation | To achieve high enantioselectivity in the synthesis of chiral molecules. |

| Anilinium-based Organocatalysts | Metal-Free | Michael Addition, Friedel-Crafts Alkylation, Phase-Transfer Reactions | To develop environmentally friendly, metal-free catalytic systems. |

Investigation of N,2,3-Trimethylaniline in Advanced Materials Science Applications (non-biomedical)

The aromatic nature and functional handles of N,2,3-trimethylaniline make it a promising building block for a variety of advanced materials. Future research will extend beyond its traditional use as a chemical intermediate to explore its incorporation into functional polymers, electronic materials, and porous frameworks for non-biomedical applications.

Potential research avenues include:

High-Performance Polymers and Resins: N,2,3-trimethylaniline can be used as a monomer or curing agent in the synthesis of high-performance polymers such as polyimides, polyamides, and epoxy resins. The rigid aromatic structure and the methyl groups can enhance thermal stability, chemical resistance, and mechanical strength. Future work will involve synthesizing and characterizing these polymers, with a focus on establishing structure-property relationships to tailor materials for specific applications, such as aerospace components or industrial coatings.

Organic Electronic Materials: Derivatives of N,2,3-trimethylaniline could be investigated for use in organic electronics. By incorporating it into conjugated polymer backbones or as side chains, its electron-donating properties could be harnessed in materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Research will focus on synthesizing novel aniline-containing conjugated molecules and polymers, measuring their photophysical and electronic properties (e.g., absorption, emission, charge mobility), and fabricating and testing prototype electronic devices.

Precursors for Dyes and Pigments: Aromatic amines are foundational components in the synthesis of azo dyes and other colorants. The specific substitution pattern of N,2,3-trimethylaniline could lead to the development of novel dyes with unique colors and improved properties, such as enhanced lightfastness and thermal stability. Future studies could explore its use in creating specialized dyes for applications in textiles, printing inks, and optical data storage.

Building Blocks for Porous Materials: The rigid structure of N,2,3-trimethylaniline makes it a candidate for designing ligands for Metal-Organic Frameworks (MOFs) or as a monomer for Covalent Organic Frameworks (COFs). These porous materials have applications in gas storage, separation, and catalysis. Research in this area would involve designing and synthesizing multitopic ligands derived from N,2,3-trimethylaniline and using them to construct new porous frameworks with tailored pore sizes and chemical functionalities.

The exploration of N,2,3-trimethylaniline in these materials science contexts could lead to the discovery of new materials with superior performance and novel functionalities.

Computational Approaches for Predictive Chemistry and Material Design

Computational chemistry and machine learning are becoming indispensable tools for accelerating the discovery and development of new molecules and materials. Future research on this compound will increasingly rely on these in silico methods to predict properties, guide experimental design, and provide fundamental insights at the molecular level.

Key areas for computational investigation include: